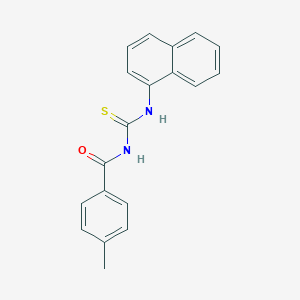![molecular formula C22H17N3O2S B410510 2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410510.png)
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2-phenylbenzooxazole-5-amine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.
Scientific Research Applications
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide may have several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-urea: Similar structure but with an oxygen atom instead of sulfur.
1-(2-Methyl-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is unique due to the presence of both benzoyl and benzooxazole moieties, which may impart distinct chemical and biological properties compared to other thioureas.
Properties
Molecular Formula |
C22H17N3O2S |
|---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-7-5-6-10-17(14)20(26)25-22(28)23-16-11-12-19-18(13-16)24-21(27-19)15-8-3-2-4-9-15/h2-13H,1H3,(H2,23,25,26,28) |
InChI Key |
VTBATXMCMNPRRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B410430.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410431.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410433.png)
![N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410434.png)
![2-chloro-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410436.png)
![2-methyl-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410437.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B410438.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410440.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410442.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410445.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)

![N-[(2-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410448.png)
